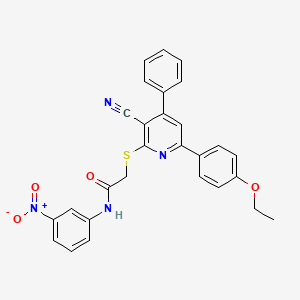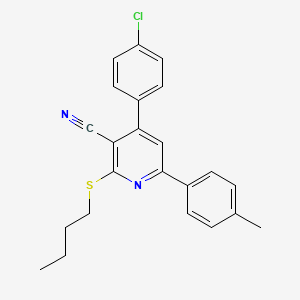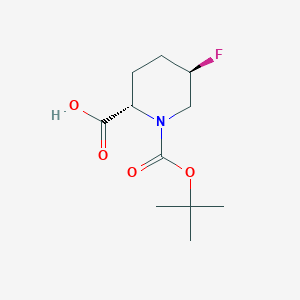
(2S,5R)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the tert-butoxycarbonyl (Boc) protecting group adds unique chemical properties that can be exploited in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the piperidine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Protection: The amino group at the 1-position is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Carboxylation: Introduction of the carboxylic acid group at the 2-position can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols to replace the Boc protecting group or the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme mechanisms and receptor-ligand interactions due to its unique structural features.
Industrial Applications: Potential use in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S,5R)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the Boc group provides protection during synthetic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5R)-1-(tert-Butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid: Similar structure with an ethynyl group instead of fluorine.
(2S,5R)-1-(tert-Butoxycarbonyl)-5-chloropiperidine-2-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
Fluorine Atom: The presence of the fluorine atom in (2S,5R)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid imparts unique electronic properties, enhancing its reactivity and binding interactions.
Boc Protecting Group: The Boc group provides stability and protection during synthetic transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H18FNO4 |
|---|---|
Molekulargewicht |
247.26 g/mol |
IUPAC-Name |
(2S,5R)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
InChI-Schlüssel |
VRAVGIAPUYVLMZ-SFYZADRCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)O)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


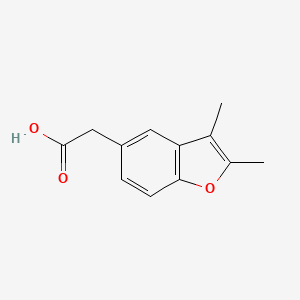
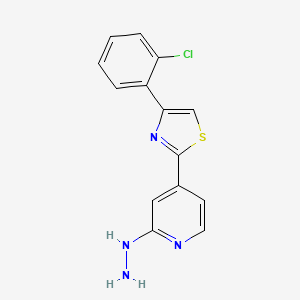
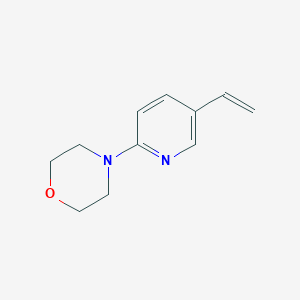

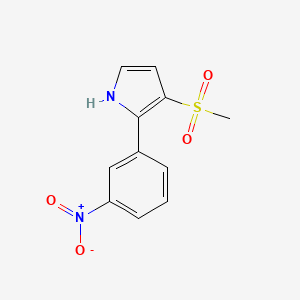
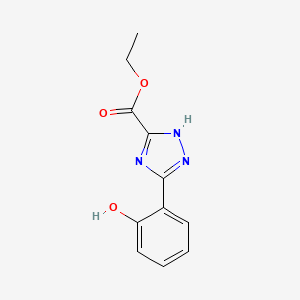
![2-Chlorobenzo[d]oxazol-7-amine](/img/structure/B11776430.png)

![Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B11776437.png)
![3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B11776439.png)

